Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Catalog No.
S705297
CAS No.
30132-23-1
M.F
C9H13BrO3
M. Wt
249.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-2-oxocyclohexanecarboxylate

CAS Number

30132-23-1

Product Name

Ethyl 3-bromo-2-oxocyclohexanecarboxylate

IUPAC Name

ethyl 3-bromo-2-oxocyclohexane-1-carboxylate

Molecular Formula

C9H13BrO3

Molecular Weight

249.1 g/mol

InChI

InChI=1S/C9H13BrO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h6-7H,2-5H2,1H3

InChI Key

VKCMWLOBUILIOQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCC(C1=O)Br

Canonical SMILES

CCOC(=O)C1CCCC(C1=O)Br

The exact mass of the compound Ethyl 3-bromo-2-oxocyclohexanecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-bromo-2-oxocyclohexanecarboxylate (CAS 30132-23-1) is a reactive, bifunctional alpha-bromo beta-keto ester utilized as a core building block in the synthesis of fused heterocyclic systems, most notably tetrahydrocarbazoles and benzothiazoles. By integrating an electrophilic alpha-bromo site with a beta-keto ester moiety, this compound enables direct, regioselective annulation reactions with anilines and thioamides. In pharmaceutical procurement and process chemistry, it is selected to bypass the toxic aryl hydrazines required in traditional Fischer indole syntheses, instead facilitating the milder Bischler indole synthesis route. Its retained ethyl ester group serves as a critical synthetic handle for downstream amidation, making it a foundational precursor for developing SIRT1 inhibitors, BRD3-ET ligands, and other advanced therapeutics [1].

Substituting Ethyl 3-bromo-2-oxocyclohexanecarboxylate with its non-brominated analog, ethyl 2-oxocyclohexanecarboxylate, fundamentally alters the required synthetic pathway, forcing reliance on the Fischer indole synthesis. This substitution necessitates the use of mutagenic and highly unstable aryl hydrazines, complicating scale-up, safety protocols, and regulatory compliance. Furthermore, attempting to substitute with the alpha-chloro analog (ethyl 3-chloro-2-oxocyclohexanecarboxylate) reduces the electrophilicity of the alpha-carbon, leading to sluggish alkylation kinetics with deactivated anilines and requiring elevated temperatures that promote thermal degradation and decarboxylation of the beta-keto ester. Finally, using simple 2-bromocyclohexanone strips the molecule of its ester handle, completely preventing the direct synthesis of 1-carboxamide tetrahydrocarbazoles, which are essential pharmacophores for targets like SIRT1 [1].

Elimination of Aryl Hydrazine Toxicity via Bischler Indole Synthesis

The synthesis of substituted tetrahydrocarbazoles typically relies on the Fischer indole synthesis using ethyl 2-oxocyclohexanecarboxylate and aryl hydrazines. However, aryl hydrazines are highly toxic, prone to auto-oxidation, and pose severe scale-up hazards. By utilizing Ethyl 3-bromo-2-oxocyclohexanecarboxylate, chemists can employ the Bischler indole synthesis, reacting the precursor directly with stable, commercially available primary anilines. This substitution eliminates the handling of mutagenic hydrazines and reduces the core annulation sequence from a two-step (hydrazone formation, then acidic cyclization) to a streamlined alkylation-cyclization process, significantly improving overall process safety and yield reproducibility [1].

Evidence DimensionReagent toxicity and step count for annulation
Target Compound Data1-step annulation using stable primary anilines (Bischler route)
Comparator Or BaselineEthyl 2-oxocyclohexanecarboxylate (requires 2 steps and toxic aryl hydrazines via Fischer route)
Quantified DifferenceElimination of hydrazine handling and reduction of synthetic steps by 50% for core formation
ConditionsSynthesis of 6-substituted 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylates

Bypassing aryl hydrazines drastically reduces environmental, health, and safety (EHS) costs during scale-up and broadens the scope of accessible derivatives.

Accelerated Alkylation Kinetics vs. Chloro Analogs

In the initial step of the Bischler indole synthesis, the aniline nitrogen must attack the alpha-halogenated carbon. The carbon-bromine bond in Ethyl 3-bromo-2-oxocyclohexanecarboxylate is significantly weaker and more polarizable than the carbon-chlorine bond in ethyl 3-chloro-2-oxocyclohexanecarboxylate. This enhanced leaving group ability translates to substantially faster nucleophilic substitution rates, allowing the alkylation to proceed at lower temperatures (e.g., 80-100 °C). In contrast, the chloro analog requires prolonged heating at elevated temperatures (>120 °C), which exacerbates the thermal degradation, transesterification, and unwanted decarboxylation of the sensitive beta-keto ester moiety, ultimately depressing the isolated yield of the desired intermediate[1].

Evidence DimensionLeaving group reactivity and required alkylation temperature
Target Compound DataC-Br bond allows rapid alkylation at moderate temperatures (80-100 °C)
Comparator Or BaselineEthyl 3-chloro-2-oxocyclohexanecarboxylate (requires >120 °C)
Quantified Difference>20 °C reduction in required reaction temperature, minimizing thermal degradation
ConditionsNucleophilic substitution by deactivated anilines in polar aprotic solvents

Lower reaction temperatures preserve the integrity of the beta-keto ester, maximizing the yield of the critical alkylated intermediate before cyclization.

Retention of the C1 Ester Handle for Downstream Amidation

For the development of SIRT1 inhibitors like EX-527, the presence of a primary carboxamide at the C1 position of the tetrahydrocarbazole core is strictly required for target binding. Using Ethyl 3-bromo-2-oxocyclohexanecarboxylate as the starting material directly incorporates an ethyl ester at this exact position during the cyclization. This ester can be readily converted to the essential carboxamide via direct high-pressure ammonolysis or saponification followed by peptide coupling. If a buyer were to substitute this with 2-bromocyclohexanone, the resulting tetrahydrocarbazole would lack this C1 handle entirely, necessitating a complex, low-yield, multi-step late-stage carboxylation sequence to install the required pharmacophore[1].

Evidence DimensionAvailability of C1 functional handle for amidation
Target Compound DataDirect installation of C1 ethyl ester, enabling 1-step ammonolysis to carboxamide
Comparator Or Baseline2-Bromocyclohexanone (yields unfunctionalized C1 position)
Quantified DifferenceSaves 3+ synthetic steps (halogenation, cyanation, hydrolysis) to install the C1 carboxylate
ConditionsSynthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide derivatives

The built-in ester handle is non-negotiable for the efficient, scalable synthesis of SIRT1 inhibitor pharmacophores.

Synthesis of SIRT1 Inhibitors

The compound serves as a direct starting material for synthesizing EX-527 (Selisistat) and related 2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide derivatives, as its ester group provides the exact functional handle needed for the critical C1-carboxamide pharmacophore [1].

Development of BRD3-ET Ligands

Utilized in fragment-based drug discovery to rapidly elaborate tetrahydrocarbazole cores via Bischler cyclization with substituted anilines, enabling the efficient exploration of structure-activity relationships without relying on unstable hydrazines [2].

Hydrazine-Free Indole Library Generation

Ideal for high-throughput library synthesis of functionalized indoles and carbazoles where the toxicity, instability, and regulatory overhead of aryl hydrazines (required for Fischer routes) must be strictly avoided[1].

Precursor for Fused Thiazole Scaffolds

Serves as a highly reactive alpha-bromo ketone for Hantzsch-type condensations with thioureas or thioamides, yielding functionalized tetrahydrobenzothiazoles with a retained ester group for further derivatization [2].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (97.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

30132-23-1

Dates

Last modified: 08-15-2023

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